molecular formula C18H22N2O2S B2515704 1-(4-(2-Hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)-2-phenylethanone CAS No. 1396880-46-8

1-(4-(2-Hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)-2-phenylethanone

Cat. No. B2515704
CAS RN: 1396880-46-8
M. Wt: 330.45
InChI Key: YASHCQKFCTVKJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "1-(4-(2-Hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)-2-phenylethanone" is a piperazine derivative, which is a class of organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions in the ring. Piperazine derivatives are known for their diverse pharmacological activities and are often explored for their potential therapeutic applications.

Synthesis Analysis

The synthesis of piperazine derivatives can be achieved through various methods. For instance, the electrochemical synthesis of arylthiobenzazoles involves the oxidation of 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone in the presence of nucleophiles such as 2-mercaptobenzothiazole and 2-mercaptobenzoxazole . Another method includes the reaction of 1-methyl piperazine with alkoxyphenyl isothiocyanates to produce 1-methyl-4-(alkoxyphenyl thiocarbamyl)piperazines . Additionally, the synthesis of 2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethanol from 1-(bromophenylmethyl)-4-chlorobenzene and 2-hydroxyethylpiperazine under optimized conditions demonstrates the versatility of synthetic approaches for piperazine derivatives .

Molecular Structure Analysis

The molecular structure of piperazine derivatives is characterized by the presence of a piperazine ring, which can be substituted at various positions to yield compounds with different properties. The presence of substituents like hydroxy groups, thiophenyl groups, and phenylethanone can significantly influence the binding affinity and selectivity of these compounds to biological targets .

Chemical Reactions Analysis

Piperazine derivatives can undergo a variety of chemical reactions. The electrochemical oxidation of piperazine compounds can lead to the formation of p-quinone imines, which can participate in Michael addition reactions with nucleophiles . The cyclocondensation reactions involving piperazine derivatives can also lead to the formation of novel compounds with potential antimicrobial activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives are influenced by their molecular structure. The presence of functional groups such as hydroxyl or thiocarbamyl can affect their solubility, reactivity, and interaction with biological targets. For example, the introduction of a hydroxyl group in the S configuration on the piperazine ring can enhance the selectivity for the dopamine transporter over the serotonin transporter . The antimicrobial activity of these compounds can also be attributed to their structural features, as seen in the evaluation of novel 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives .

Scientific Research Applications

Synthesis and Chemical Properties

Researchers have explored various synthetic routes and chemical transformations involving compounds with structural elements similar to 1-(4-(2-Hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)-2-phenylethanone. For instance, the synthesis of N,N′-disubstituted piperazine derivatives through the reaction of ethyl 2-[5-aryl-2-oxofuran-3(2H)-ylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylates with piperazine highlights the compound's utility in generating pharmacologically relevant structures (Vasileva et al., 2018). This work demonstrates the compound’s role in facilitating the creation of complex molecules with potential biological activities.

Antimicrobial Activity

The synthesis and evaluation of antimicrobial activities of derivatives featuring structural similarities to this compound have been a significant area of research. For example, the development of 1-(benzo[b]thiophen-4-yl)-4-(2-(oxo, hydroxy, and fluoro)-2-phenylethyl)piperazine and 1-(benzo[d]isothiazole-3-yl)-4-(2-(oxo, hydroxy, and fluoro)-2-phenylethyl)piperazine derivatives and their evaluation against various bacterial and fungal strains underscore the compound’s potential in antimicrobial drug discovery (Mishra & Chundawat, 2019).

Pharmacological Applications

The compound and its derivatives have been investigated for their pharmacological potentials, such as their roles as ligands for neurotransmitter transporters, highlighting their relevance in designing therapeutic agents for neurological conditions. The synthesis of long-acting dopamine transporter ligands as potential cocaine-abuse therapeutic agents illustrates the compound's utility in addressing substance abuse disorders (Hsin et al., 2002).

properties

IUPAC Name

1-[4-(2-hydroxy-2-thiophen-2-ylethyl)piperazin-1-yl]-2-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2S/c21-16(17-7-4-12-23-17)14-19-8-10-20(11-9-19)18(22)13-15-5-2-1-3-6-15/h1-7,12,16,21H,8-11,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YASHCQKFCTVKJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(C2=CC=CS2)O)C(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.